molecular formula C13H12N4O5 B3500974 METHYL 2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE

METHYL 2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE

Cat. No.: B3500974
M. Wt: 304.26 g/mol
InChI Key: QLKGESWLEQCVSR-UHFFFAOYSA-N
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Description

METHYL 2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE is a complex organic compound that features a pyrazole ring substituted with a nitro group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the nitro group and the pyrazole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazones with α-bromo ketones under visible light catalysis . The nitro group is then introduced via nitration reactions using reagents such as nitric acid.

The next step involves the acylation of the pyrazole ring with 2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL chloride, followed by the esterification of the resulting product with methyl benzoate. The reaction conditions often require the use of organic solvents like tetrahydrofuran (THF) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas and catalysts for reduction, and strong acids or bases for hydrolysis. The reaction conditions typically involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include amino-substituted pyrazoles, various substituted pyrazoles, and carboxylic acids. These products can further undergo additional chemical transformations to yield more complex molecules.

Scientific Research Applications

METHYL 2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE is unique due to the combination of the nitro group and the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[2-(3-nitropyrazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5/c1-22-13(19)9-4-2-3-5-10(9)14-12(18)8-16-7-6-11(15-16)17(20)21/h2-7H,8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKGESWLEQCVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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